molecular formula C10H11F2NO B1395419 3-((2,4-Difluorobenzyl)oxy)azetidine CAS No. 1121592-60-6

3-((2,4-Difluorobenzyl)oxy)azetidine

Cat. No.: B1395419
CAS No.: 1121592-60-6
M. Wt: 199.2 g/mol
InChI Key: HQCJJTCMQROBSH-UHFFFAOYSA-N
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Description

3-((2,4-Difluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11F2NO. It is known for its unique structure, which includes an azetidine ring and a difluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Difluorobenzyl)oxy)azetidine typically involves the reaction of 2,4-difluorobenzyl alcohol with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used bases include sodium hydride or potassium carbonate, and the reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Difluorobenzyl)oxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones, while reduction may produce difluorobenzyl alcohols .

Scientific Research Applications

3-((2,4-Difluorobenzyl)oxy)azetidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2,4-Difluorobenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as the dopamine D3 receptor. By binding to this receptor, the compound can modulate neurotransmitter activity, which may result in therapeutic effects for certain neurological conditions. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to act as a receptor antagonist is a key aspect of its mechanism.

Comparison with Similar Compounds

3-((2,4-Difluorobenzyl)oxy)azetidine can be compared with other azetidine-based compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCJJTCMQROBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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